molecular formula C13H16BNO6 B7957692 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane

Cat. No.: B7957692
M. Wt: 293.08 g/mol
InChI Key: IFBTYYPARGXIPJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound features a benzodioxole ring substituted with a nitro group, which can influence its reactivity and applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)8-5-10-11(19-7-18-10)6-9(8)15(16)17/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBTYYPARGXIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding benzodioxole derivative. Common reagents include boronic acids, boronate esters, and catalysts such as palladium or nickel complexes. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating or microwave irradiation to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds generally scale up the laboratory procedures, ensuring that the reactions are safe, cost-effective, and environmentally friendly. This might involve continuous flow reactors, optimized catalyst systems, and solvent recycling processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).

Major Products

    Reduction: Formation of 4,4,5,5-Tetramethyl-2-(6-amino-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane.

    Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

    Suzuki-Miyaura Cross-Coupling: Used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

    Catalysis: Boronic esters can act as catalysts in various organic transformations.

Biology and Medicine

    Drug Development: Potential use in the synthesis of biologically active molecules.

    Bioconjugation: Boronic esters can form reversible covalent bonds with diols, useful in the development of sensors and drug delivery systems.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the nitro and benzodioxole groups.

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